N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide
Description
N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and a sulfonylbenzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-11-15(23-10-16-11)17-14(19)12-4-2-3-5-13(12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYDWAJYUGAVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable precursor such as 2-chloroethylmorpholine reacts with the thiazole derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonylbenzamide group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-5-yl)acetamide
- N-(4-methyl-1,3-thiazol-5-yl)-2-piperidin-4-ylsulfonylbenzamide
Uniqueness
N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring, which distinguishes it from other similar compounds. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
